N~1~-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Overview
Description
N~1~-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that features a unique combination of chloro, fluoro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The pyrazole rings can be involved in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could result in various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of various functional groups on biological activity, providing insights into structure-activity relationships.
Mechanism of Action
The mechanism of action of N1-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: Used as an alkylating reagent in various organic syntheses.
4-nitro-1H-pyrazole: A common building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Uniqueness
N~1~-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for both research and industrial applications.
Properties
IUPAC Name |
N-[4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-2-methyl-2-(4-nitropyrazol-1-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FN6O3/c1-17(2,25-7-10(6-21-25)26(28)29)16(27)22-15-13(19)9-24(23-15)8-11-12(18)4-3-5-14(11)20/h3-7,9H,8H2,1-2H3,(H,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTNOAAEWWTFDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NN(C=C1Cl)CC2=C(C=CC=C2Cl)F)N3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.